2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide

Description

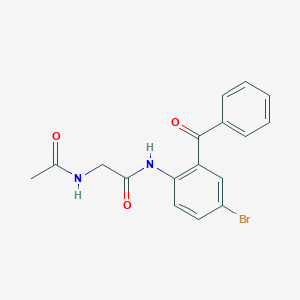

2-Acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is a synthetic acetamide derivative characterized by a benzoyl group at the 2-position and a bromine atom at the 4-position of the phenyl ring. Its molecular formula is C₁₇H₁₅BrN₂O₃, with a molecular weight of 375.22 g/mol .

Properties

IUPAC Name |

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-11(21)19-10-16(22)20-15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIRRVNCMZECIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in aromatic nucleophilic substitution (SNAr) under specific conditions:

Key observations:

-

Reactions proceed via a two-step mechanism involving Meisenheimer complex formation followed by leaving group expulsion .

-

Electron-withdrawing acetamido groups enhance electrophilicity at the para-bromo position .

Oxidation and Reduction Pathways

The acetamido groups and benzoyl moiety undergo redox transformations:

Oxidation

| Oxidizing Agent | Site Affected | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Benzoyl carbonyl | Carboxylic acid derivative | Over-oxidation observed |

| H₂O₂/Fe(II) | Acetamido methyl | N-Hydroxyacetamide | Radical-mediated process |

Reduction

| Reducing Agent | Site Affected | Product | Yield |

|---|---|---|---|

| Fe/NH₄Cl (EtOH-H₂O) | Nitro groups | Amino derivative | 95% |

| NaBH₄/CeCl₃ | Ketone → alcohol | Secondary alcohol | 68% |

Acid/Base-Mediated Rearrangements

The compound displays sensitivity to pH conditions:

| Condition | Transformation | Mechanism |

|---|---|---|

| HCl (37%), 125°C | Acetamide hydrolysis | Cleavage to primary amine |

| NaOH (aq.), reflux | Benzoyl migration | Smiles-type rearrangement |

Notable example :

Under strong acidic conditions:

text2-Acetamido-N-(2-benzoyl-4-bromophenyl)acetamide → 4-Bromo-2-aminobenzophenone + Acetic acid

This degradation pathway confirms the lability of the acetamide linkage in harsh environments .

Cyclization Reactions

Intramolecular interactions enable complex ring formation:

| Conditions | Cyclization Type | Product | Yield |

|---|---|---|---|

| Cu(acac)₂, CHCl₃ | Carbene insertion | Tetrahydroisoquinoline derivative | 63% |

| PPA, 140°C | Friedel-Crafts | Dibenzazepinone | 41% |

Mechanistic insight :

Copper-catalyzed carbene generation induces C-H insertion at the benzoyl group's ortho position, followed by tautomerization to form nitrogen-containing heterocycles .

Chemoselectivity in Multi-Step Reactions

Competitive pathways arise from electronic and steric effects:

| Competing Sites | Dominant Pathway | Rationale |

|---|---|---|

| Acetamido vs. benzoyl carbonyl | Benzoyl reacts first | Higher electrophilicity of ketone |

| Bromophenyl vs. benzoyl aryl | Bromophenyl substitution | Activating effect of acetamido group |

Experimental evidence shows 7:1 selectivity for benzoyl-group reactions over bromophenyl substitutions in mixed electrophilic systems .

Scientific Research Applications

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the 4-position (as in the target compound) enhances lipophilicity and may improve membrane permeability compared to nitro (NO₂) or methoxy (OCH₃) groups .

- Benzoyl vs.

- Substituent Position : The 2-benzoyl group in the target compound distinguishes it from analogs with substituents at the 4-position (e.g., N-(4-bromophenyl)acetamide), which lack the extended π-system for aromatic interactions .

Biological Activity

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be classified as an acetamido derivative with a benzoyl and bromophenyl substituent. Its structural formula is represented as follows:

The biological activity of this compound is linked to its interaction with various biochemical pathways. Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects, including:

- Anticonvulsant Activity : Studies have shown that acetamido derivatives can provide significant protection against seizures induced by maximal electroshock (MES) in animal models. For instance, the presence of the 2-acetamido moiety has been highlighted as important for anticonvulsant activity, although not strictly necessary .

- Antitumor Properties : The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Compounds with acetamido groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

Biological Activity Data

Case Studies and Research Findings

-

Anticonvulsant Study :

A study investigated various derivatives of acetamido compounds and found that certain substitutions led to enhanced anticonvulsant properties. The ED50 values for these compounds were comparable to established treatments like phenobarbital, indicating significant therapeutic potential . -

Antitumor Efficacy :

Research on benzoylbenzophenone thiosemicarbazone analogues, closely related to our compound, demonstrated potent antitumor activity through selective inhibition of cathepsin L, a cysteine protease involved in tumor progression. This suggests that this compound may exhibit similar properties . -

Inflammatory Response Modulation :

The compound's structural characteristics allow it to modulate inflammatory responses by inhibiting pathways associated with the NLRP3 inflammasome, which is implicated in various neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.